molecular formula C21H22FN3O2 B2507787 8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1190020-67-7

8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Katalognummer B2507787
CAS-Nummer: 1190020-67-7
Molekulargewicht: 367.424
InChI-Schlüssel: LFRNRXWPETZINB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" is a derivative within a class of triazaspirodecanone compounds. These compounds have been studied for their potential pharmacological activities, including antipsychotic and anticonvulsant effects. The structure of these compounds typically includes a triazaspirodecanone core, which is modified with various substituents that affect their biological activity and pharmacological profile.

Synthesis Analysis

The synthesis of related triazaspirodecanone derivatives involves multi-step chemical reactions that result in the formation of the spirocyclic structure characteristic of these compounds. For instance, the synthesis of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives was carried out to explore their anticonvulsant activity, with a focus on understanding the structure–activity relationship . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be employed, involving the formation of the triazaspirodecanone core followed by the introduction of the appropriate substituents.

Molecular Structure Analysis

The molecular structure of triazaspirodecanone derivatives is crucial for their biological activity. For example, the X-ray crystal structure analysis of a related compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, revealed that it crystallizes in a monoclinic P21/n space group. The spatial arrangement of the molecule, including bond lengths and angles, contributes to its interaction with biological targets . The molecular structure of the compound would likely exhibit similar characteristics, with the potential for intermolecular interactions as indicated by Hirshfeld surface analysis in the related compound .

Chemical Reactions Analysis

The chemical reactivity of triazaspirodecanone derivatives is influenced by the substituents attached to the core structure. The presence of electron-donating or electron-withdrawing groups can affect the compound's ability to participate in chemical reactions. For instance, the fluorine atoms present in the related compounds are likely to influence the electronic properties of the molecule, potentially affecting its reactivity in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazaspirodecanone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of functional groups like methoxy and fluorobenzyl can affect these properties, which in turn influence the compound's pharmacokinetics and pharmacodynamics. The specific properties of "8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" would need to be experimentally determined, but they are expected to be consistent with the properties of structurally similar compounds .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research has shown that compounds with structures similar to "8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" have been synthesized and tested for their anticonvulsant activity. Fluorinated N-phenyl- and N-benzyl-2-azaspiro derivatives have displayed significant anticonvulsant effects in models of maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests, indicating potential applications in the development of new antiepileptic drugs (Obniska et al., 2006).

Antimicrobial and Antifungal Properties

New derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. For example, certain compounds have shown significant activities against bacterial and fungal strains, suggesting their potential use as antibiotics or in treating fungal infections (Helal et al., 2013).

Antipsychotic Profiles

Compounds structurally related to "8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" have been explored for their potential antipsychotic effects. Investigations into their pharmacological profiles suggest reduced propensity for neurological side effects, offering promising avenues for safer antipsychotic therapies (Wise et al., 1985).

Anti-Breast Cancer and EGFR Inhibition

Spirocyclic thiazolidin-4-ones, including triazaspirodecene benzylidine derivatives, have been designed and evaluated as epidermal growth factor receptor (EGFR) inhibitors. Some compounds displayed potent inhibitory activity against the MCF-7 cell line, highlighting potential applications in breast cancer treatment (Fleita et al., 2013).

Synthesis Techniques and Characterization

Research has also focused on the synthesis techniques and the characterization of similar compounds, providing valuable insights into their chemical properties and potential applications in various fields of science and medicine. For instance, the synthesis and dienone-phenolic rearrangement of 1-R-3,3-dialkyl-2-azaspiro derivatives have been studied, contributing to the understanding of their stability and reactivity (Ausheva et al., 2001).

Eigenschaften

IUPAC Name

8-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-27-17-8-6-15(7-9-17)19-20(26)24-21(23-19)10-12-25(13-11-21)14-16-4-2-3-5-18(16)22/h2-9H,10-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRNRXWPETZINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.